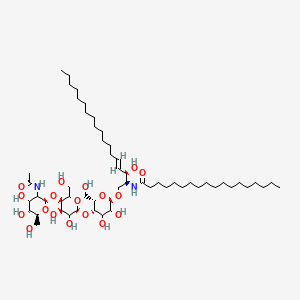
Cdk4/6-IN-16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdk4/6-IN-16 is a cyclin-dependent kinase inhibitor that specifically targets cyclin-dependent kinase 4 and cyclin-dependent kinase 6. These kinases play a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. By inhibiting these kinases, this compound can effectively halt cell proliferation, making it a promising candidate for cancer therapy, particularly in hormone receptor-positive breast cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cdk4/6-IN-16 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions is common in the synthesis of such inhibitors .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring compliance with Good Manufacturing Practices (GMP). This includes optimizing reaction conditions, purification processes, and quality control measures to produce the compound at a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions: Cdk4/6-IN-16 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s stability and efficacy.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Cdk4/6-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study cell cycle regulation and kinase inhibition.
Biology: Employed in research to understand the molecular mechanisms of cell proliferation and cancer development.
Medicine: Investigated as a potential therapeutic agent for treating hormone receptor-positive breast cancer and other cancers.
Industry: Utilized in the development of new cancer therapies and in drug discovery programs .
Wirkmechanismus
Cdk4/6-IN-16 exerts its effects by inhibiting the activity of cyclin-dependent kinase 4 and cyclin-dependent kinase 6. These kinases are essential for the phosphorylation of the retinoblastoma protein, which is a key regulator of the cell cycle. By preventing this phosphorylation, this compound induces cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation. This mechanism is particularly effective in hormone receptor-positive breast cancer cells .
Vergleich Mit ähnlichen Verbindungen
Palbociclib: Another cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitor used in the treatment of breast cancer.
Ribociclib: Similar to palbociclib, it targets cyclin-dependent kinase 4 and cyclin-dependent kinase 6 and is used in combination with endocrine therapy.
Abemaciclib: Also targets cyclin-dependent kinase 4 and cyclin-dependent kinase 6 but has a different toxicity profile and can be used as monotherapy .
Uniqueness: Cdk4/6-IN-16 is unique in its specific binding affinity and selectivity for cyclin-dependent kinase 4 and cyclin-dependent kinase 6, which may result in a different efficacy and safety profile compared to other inhibitors. Additionally, its potential to overcome resistance mechanisms seen with other inhibitors makes it a valuable addition to the arsenal of cancer therapies .
Eigenschaften
Molekularformel |
C27H33FN8O |
|---|---|
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
2-[[1-[6-[(8-cyclopentyl-10-fluoro-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl)amino]pyridin-3-yl]piperidin-4-yl]-methylamino]ethanol |
InChI |
InChI=1S/C27H33FN8O/c1-34(14-15-37)18-9-12-35(13-10-18)20-6-7-23(30-16-20)32-27-31-17-22-21-8-11-29-25(28)24(21)36(26(22)33-27)19-4-2-3-5-19/h6-8,11,16-19,37H,2-5,9-10,12-15H2,1H3,(H,30,31,32,33) |
InChI-Schlüssel |
MNCSFNFCKABAFF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)C1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C5=C(C(=NC=C5)F)N(C4=N3)C6CCCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


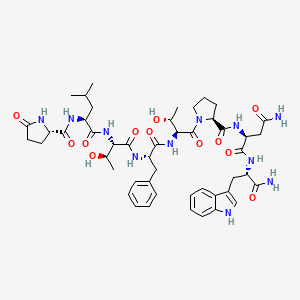
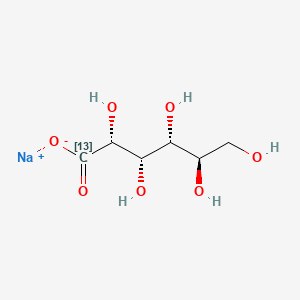
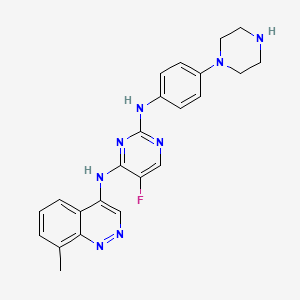
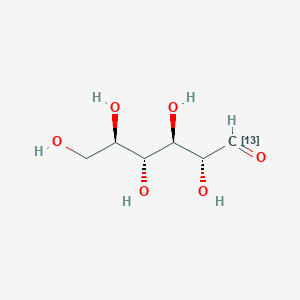
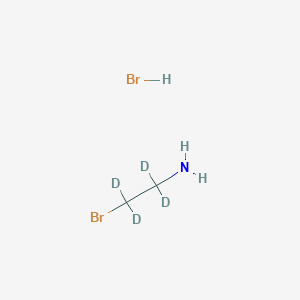
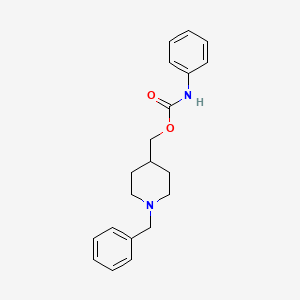
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)
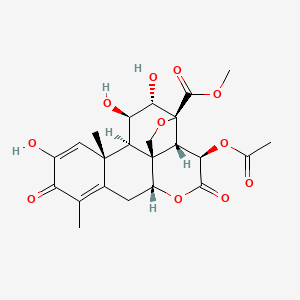
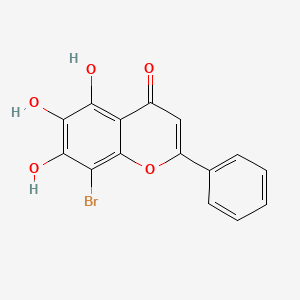
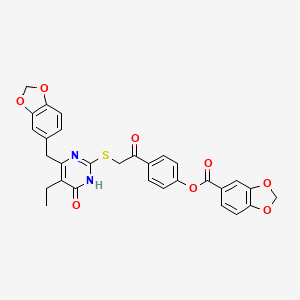
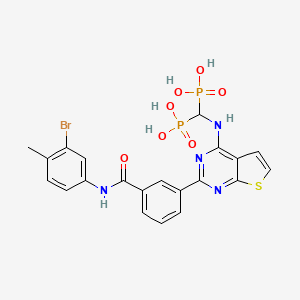
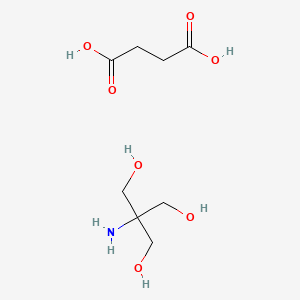
![2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B12402483.png)
